Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a pyrimidine derivative featuring a 5-chloro-substituted pyrimidine core linked via a carbonylamino group to a methyl benzoate moiety. The pyrimidine ring is further substituted at position 2 with a 2-fluorobenzylthio group, introducing a sulfur atom and a fluorinated aromatic side chain. The presence of fluorine, a common bioisostere, may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C20H15ClFN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O3S/c1-28-19(27)13-7-3-5-9-16(13)24-18(26)17-14(21)10-23-20(25-17)29-11-12-6-2-4-8-15(12)22/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
RITQMQUBPLSXOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chlorinated and fluorinated benzyl thio group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or halides.
Scientific Research Applications
Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate (BH53033)
This compound (CAS: 874208-41-0) shares a nearly identical pyrimidine backbone and carbonylamino-benzoate linkage with the target compound. Key differences include:
- Substituent on Benzylthio Group : BH53033 has a 2-methylbenzylthio group, whereas the target compound features a 2-fluorobenzylthio group. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance and improve electronic interactions with biological targets compared to the methyl group .
- Benzoate Position : The ester group in BH53033 is at the para position (C4), while the target compound has it at the ortho position (C2). Ortho substitution may introduce steric effects that influence solubility or binding pocket compatibility.
Molecular Weight :
Sulfonylurea Herbicides (e.g., Bensulfuron-methyl)
These compounds (e.g., CAS-indexed bensulfuron-methyl) share a pyrimidine-benzoate scaffold but differ critically in functional groups:
- Linkage: Sulfonylurea herbicides use a sulfonylurea bridge (-SO₂NHCONH-) to connect the pyrimidine and benzoate moieties, whereas the target compound employs a thioether (-S-) and carbonylamino (-NHCO-) linkage.
- Biological Activity: The sulfonylurea bridge is essential for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. The thioether linkage in the target compound likely redirects its mechanism toward non-herbicidal applications, such as pharmaceutical targeting .
Physicochemical Properties
| Property | Target Compound | BH53033 | Bensulfuron-methyl |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₅ClFN₃O₃S | C₂₁H₁₈ClN₃O₃S | C₁₆H₁₈N₄O₇S |
| Molecular Weight | ~429.89 g/mol | 427.90 g/mol | 410.40 g/mol |
| Key Substituents | 2-fluorobenzylthio, Cl | 2-methylbenzylthio, Cl | Dimethoxy-pyrimidinyl, SO₂ |
| Potential Use | Pharmaceutical (inferred) | Pharmaceutical (assumed) | Herbicide |
The ortho -substituted benzoate in the target compound may reduce solubility compared to BH53033’s para -substituted analog due to increased steric hindrance. Fluorine’s electronegativity could lower the compound’s logP (increased polarity), enhancing bioavailability .
Biological Activity
Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClF NOS
- Molecular Weight : 396.86 g/mol
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of specific enzymes crucial for bacterial survival, which could position it as a candidate for tuberculosis treatment.
Anticancer Potential
Studies have demonstrated that this compound shows cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death in tumor cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide synthesis and metabolism, disrupting cellular proliferation in cancerous cells.
- Signal Transduction Modulation : It may also modulate signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and survival .
Case Studies
-
Study on Antitubercular Activity :
- Objective : To evaluate the effectiveness against Mycobacterium tuberculosis.
- Findings : The compound demonstrated an IC50 value significantly lower than standard treatments, indicating potent activity against resistant strains.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methods : MTT assay was used to determine cell viability.
- Results : The compound exhibited a dose-dependent reduction in cell viability across multiple cancer cell lines, with notable efficacy in breast and lung cancer models .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
